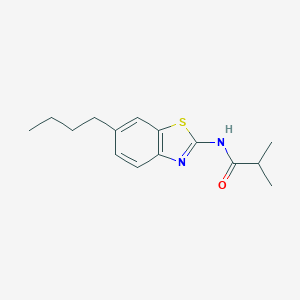![molecular formula C29H21Br2N5O3 B316066 [4-(6-AMINO-5-CYANO-1,3-DIPHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2,3-DIBROMO-6-ETHOXYPHENOXY]METHYL CYANIDE](/img/structure/B316066.png)
[4-(6-AMINO-5-CYANO-1,3-DIPHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2,3-DIBROMO-6-ETHOXYPHENOXY]METHYL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(6-AMINO-5-CYANO-1,3-DIPHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2,3-DIBROMO-6-ETHOXYPHENOXY]METHYL CYANIDE is a complex heterocyclic compound. It features a pyrano[2,3-c]pyrazole core, which is known for its diverse biological activities and potential pharmacological applications. The presence of multiple functional groups, including amino, cyano, and ethoxy groups, enhances its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(6-AMINO-5-CYANO-1,3-DIPHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2,3-DIBROMO-6-ETHOXYPHENOXY]METHYL CYANIDE typically involves a multi-component reaction. A common method includes the reaction of aldehydes, malononitrile, and hydrazine hydrate in the presence of a catalyst. The reaction is carried out in acetic acid, yielding the desired product in good to high yields .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as piperidine or triethylamine may be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethoxy groups.
Reduction: Reduction reactions can target the cyano and carbonitrile groups.
Substitution: The presence of bromine atoms makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alkyl groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
[4-(6-AMINO-5-CYANO-1,3-DIPHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2,3-DIBROMO-6-ETHOXYPHENOXY]METHYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of [4-(6-AMINO-5-CYANO-1,3-DIPHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2,3-DIBROMO-6-ETHOXYPHENOXY]METHYL CYANIDE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets. These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazole derivatives: Known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.
Uniqueness
[4-(6-AMINO-5-CYANO-1,3-DIPHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2,3-DIBROMO-6-ETHOXYPHENOXY]METHYL CYANIDE is unique due to the presence of multiple functional groups that enhance its reactivity and versatility. The combination of amino, cyano, and ethoxy groups, along with the pyrano[2,3-c]pyrazole core, makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C29H21Br2N5O3 |
|---|---|
Molecular Weight |
647.3 g/mol |
IUPAC Name |
6-amino-4-[2,3-dibromo-4-(cyanomethoxy)-5-ethoxyphenyl]-1,3-diphenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C29H21Br2N5O3/c1-2-37-21-15-19(24(30)25(31)27(21)38-14-13-32)22-20(16-33)28(34)39-29-23(22)26(17-9-5-3-6-10-17)35-36(29)18-11-7-4-8-12-18/h3-12,15,22H,2,14,34H2,1H3 |
InChI Key |
KIBALOQIENZMFA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C(=C1)C2C(=C(OC3=C2C(=NN3C4=CC=CC=C4)C5=CC=CC=C5)N)C#N)Br)Br)OCC#N |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C2C(=C(OC3=C2C(=NN3C4=CC=CC=C4)C5=CC=CC=C5)N)C#N)Br)Br)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(2-ethoxyphenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B315983.png)
![1-{1-(4-chlorophenyl)-5-(1H-indol-3-yl)-4-[4-(4-morpholinylmethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B315984.png)
![1-{5-(4-methylphenyl)-1-phenyl-4-[4-(4-propionyl-1-piperazinyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B315985.png)
![1-{1-(3,4-dichlorophenyl)-5-(1H-indol-3-yl)-4-[4-(4-morpholinylmethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B315986.png)
![1-{1-(4-chlorophenyl)-5-(2-methoxyphenyl)-4-[4-(4-propionyl-1-piperazinyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B315988.png)
![1-[4-(3-chloro-4-methoxyphenyl)-5-(2-ethoxyphenyl)-1-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B315989.png)
![1-[1-(4-chlorophenyl)-5-(4-ethylphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B315990.png)
![ethyl 4-(3-acetyl-5-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)benzoate](/img/structure/B315991.png)






